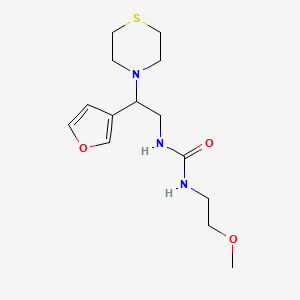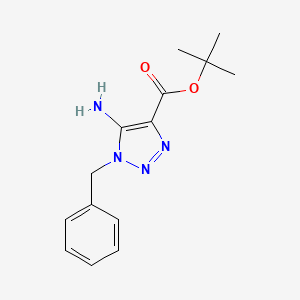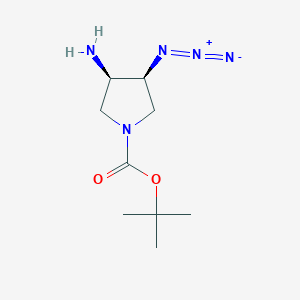
(3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate de tert-butyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate is a compound that features a tert-butyl group attached to a pyrrolidine ring
Applications De Recherche Scientifique
Tert-butyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Industry: Utilized in the production of fine chemicals and advanced materials
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate typically involves the protection of the amino group, followed by the introduction of the azido group. One common method involves the use of tert-butyl carbamate as a protecting group for the amino group. The azido group can be introduced via nucleophilic substitution reactions using sodium azide under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and manganese dioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Sodium azide is commonly used for introducing the azido group via nucleophilic substitution.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Azido derivatives.
Mécanisme D'action
The mechanism of action of tert-butyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (3R,4S)-3-amino-4-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate
- Tert-butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate
Uniqueness
Tert-butyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate is unique due to the presence of both the azido and tert-butyl groups, which confer distinct reactivity and stability. The azido group allows for versatile chemical modifications, while the tert-butyl group provides steric protection and enhances the compound’s stability .
Propriétés
IUPAC Name |
tert-butyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O2/c1-9(2,3)16-8(15)14-4-6(10)7(5-14)12-13-11/h6-7H,4-5,10H2,1-3H3/t6-,7+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCSYDVFLZCKDJ-RQJHMYQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N=[N+]=[N-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)N=[N+]=[N-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
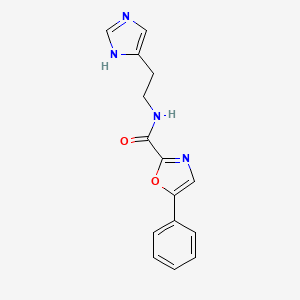
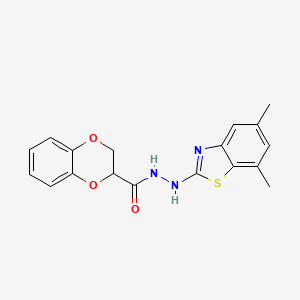
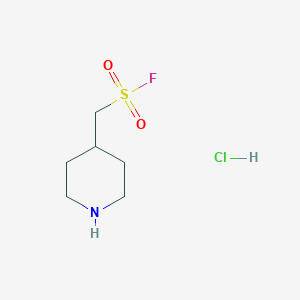
![2-(1,3-dioxoisoindolin-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2396824.png)
![4-cyano-N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2396825.png)
![6-chloro-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one](/img/structure/B2396827.png)
![(3As,7aS)-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-c]pyridin-4-one](/img/new.no-structure.jpg)
![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2396832.png)
![2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-N,N,N',N'-tetraethylpropanediamide](/img/structure/B2396833.png)
![3-[(2,4-dichlorophenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2396835.png)
![N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide](/img/structure/B2396838.png)
![3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2396840.png)
